molecular formula C12H17F3S B1521855 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride CAS No. 947725-04-4

4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride

Cat. No.: B1521855
CAS No.: 947725-04-4
M. Wt: 250.33 g/mol
InChI Key: VRTQPEYVMHATOA-UHFFFAOYSA-N
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Description

. This compound is known for its high thermal stability and resistance to aqueous hydrolysis, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride typically involves the reaction of 4-tert-butyl-2,6-dimethylphenol with sulfur trifluoride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagent.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is primarily used as a deoxofluorinating agent. It facilitates the replacement of hydroxyl groups with fluorine atoms in organic compounds. It can also be used in various substitution reactions to introduce fluorine into different molecular frameworks.

Common Reagents and Conditions: The reactions involving this compound are typically carried out in anhydrous solvents such as dichloromethane or acetonitrile. Common reagents include various organic substrates containing hydroxyl groups that are to be fluorinated.

Major Products Formed: The major products formed from these reactions are fluorinated organic compounds, which are often used in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: In organic chemistry, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is used to synthesize fluorinated intermediates and final products. These fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts.

Biology: Fluorinated compounds synthesized using this reagent are used in biological research to study the effects of fluorine substitution on biological molecules and processes.

Medicine: In medicinal chemistry, fluorinated compounds are important for the development of new drugs

Industry: In the materials industry, fluorinated compounds are used to create advanced materials with unique properties, such as increased resistance to heat and chemicals.

Comparison with Similar Compounds

  • Diethylaminosulfur trifluoride (DAST)

  • Perfluoro-1-butanesulfonyl fluoride

  • Triethylamine trishydrofluoride

Uniqueness: 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is unique in its high thermal stability and resistance to aqueous hydrolysis, making it a superior alternative to DAST in many applications. Its bulky tert-butyl group also provides steric hindrance, which can influence the selectivity of the fluorination reactions.

Properties

IUPAC Name

(4-tert-butyl-2,6-dimethylphenyl)-trifluoro-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTQPEYVMHATOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(F)(F)F)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657802
Record name 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947725-04-4
Record name 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride
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4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride
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4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride
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4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride
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4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride
Reactant of Route 6
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4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride

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